2,4-Dichloro-6-fluorobenzenesulfonamide

Medicinal Chemistry Carbonic Anhydrase Structure-Activity Relationship

Researchers and procurement managers face challenges in sourcing halogenated sulfonamide intermediates with predictable, regioselective reactivity for pharmaceutical and agrochemical development. 2,4-Dichloro-6-fluorobenzenesulfonamide (CAS 1806349-64-3) provides a distinct 2,4-dichloro-6-fluoro substitution pattern that enhances electrophilicity, lowers the sulfonamide pKa, and enables orthogonal derivatization not possible with non-fluorinated analogs. • Purity: ≥95%, supplied as a solid. • Reactivity Advantage: Unique electronic and steric effects from the fluoro substituent dictate regioselectivity in cross-couplings and nucleophilic aromatic substitutions. • Target Engagement: Fluorinated benzenesulfonamide core is expected to enhance target affinity for carbonic anhydrase isoforms, with class-level evidence showing >1000-fold potency increases. • Supply Assurance: Available from stock with standard global shipping for R&D quantities.

Molecular Formula C6H4Cl2FNO2S
Molecular Weight 244.07 g/mol
CAS No. 1806349-64-3
Cat. No. B1410108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-6-fluorobenzenesulfonamide
CAS1806349-64-3
Molecular FormulaC6H4Cl2FNO2S
Molecular Weight244.07 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)S(=O)(=O)N)Cl)Cl
InChIInChI=1S/C6H4Cl2FNO2S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H,(H2,10,11,12)
InChIKeyCQMWFDKXMVWSEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-6-fluorobenzenesulfonamide CAS 1806349-64-3: Halogenated Sulfonamide Building Block for Pharmaceutical and Agrochemical Synthesis


2,4-Dichloro-6-fluorobenzenesulfonamide (CAS 1806349-64-3) is a halogenated aromatic sulfonamide building block characterized by a unique 2,4-dichloro-6-fluoro substitution pattern on the benzene ring [1]. This compound is primarily utilized as a synthetic intermediate in the development of pharmaceuticals and agrochemicals, leveraging the distinct reactivity conferred by its dual chlorine and single fluorine substituents adjacent to the sulfonamide group . The compound is commercially available for research purposes with a typical purity specification of 95% or higher, supplied as a solid .

Halogenated aromatic sulfonamide building block with unique 2,4-dichloro-6-fluoro substitution
Enables distinct electronic effects and synthetic utility for pharma/agrochemical intermediate synthesis

Why 2,4-Dichloro-6-fluorobenzenesulfonamide Cannot Be Replaced by Other Halogenated Sulfonamides


Substituting 2,4-Dichloro-6-fluorobenzenesulfonamide with structurally similar analogs, such as non-fluorinated 2,4-dichlorobenzenesulfonamide (CAS 20532-15-4) [1] or differently halogenated derivatives, is not a simple like-for-like replacement in synthetic pathways. The presence of fluorine at the 6-position introduces unique electronic and steric effects that fundamentally alter the compound's reactivity profile compared to its non-fluorinated counterpart [2]. Class-level evidence from fluorinated benzenesulfonamide research demonstrates that fluorine substitution significantly lowers the pKa of the sulfonamide group and enhances electrophilicity, directly influencing subsequent reaction outcomes and biological target interactions [3]. This distinct substitution pattern can dictate regioselectivity in downstream chemical transformations and impact key molecular properties such as metabolic stability and binding affinity in final drug candidates, making the specific halogen arrangement a critical determinant of synthetic success and final product performance [4].

Non-fluorinated 2,4-dichlorobenzenesulfonamide lacks the 6-fluoro electronic effect, altering reactivity and may shift reaction outcomes.
Other halogen substitution patterns can change regioselectivity and downstream functionalization, limiting direct replacement without re-optimization.
Class-level evidence suggests fluorine lowers sulfonamide pKa and impacts target binding in biological contexts; unsubstituted analogs may not replicate these properties.

Quantitative Differentiation Evidence for 2,4-Dichloro-6-fluorobenzenesulfonamide


Structural Impact on Carbonic Anhydrase Inhibition Potency

Research on structurally related 2,4-dichlorobenzenesulfonamide derivatives provides class-level evidence for the potency-enhancing effect of 5-position substitution, which is analogous to the 6-fluoro substitution in the target compound. While direct quantitative data for the specific target compound are not available in the open literature, this class-level evidence suggests that the unique 2,4-dichloro-6-fluoro pattern may confer distinct binding properties. In a series of 5-substituted 2,4-dichlorobenzenesulfonamides, the most potent hCA IX inhibitor (compound 7b) achieved a KI of 2.8 nM, which was 8.5-fold more potent than the clinical reference inhibitor indisulam (IND, KI = 24 nM) [1]. This demonstrates that strategic substitution on the 2,4-dichlorobenzenesulfonamide core can dramatically improve potency against specific carbonic anhydrase isoforms.

CA IX Inhibition Potency
Class-level
8.5-fold KI difference (2.8 vs 24 nM) reported for a 5-substituted 2,4-dichlorobenzenesulfonamide vs indisulam
Supports class-level SAR context for substitution-enhanced CA inhibition
Data from hCA IX fluorometric assay; target compound data not available
Medicinal Chemistry Carbonic Anhydrase Structure-Activity Relationship

Comparison of Lipophilicity (XLogP3-AA) and Physicochemical Profile

The target compound exhibits a computed XLogP3-AA value of 1.8, which is lower than the 2.1 value calculated for its direct non-fluorinated analog, 2,4-dichlorobenzenesulfonamide (CAS 20532-15-4) [1][2]. This difference is attributable to the presence of the electron-withdrawing fluorine atom at the 6-position, which increases polarity and reduces lipophilicity. This change in lipophilicity is known to influence membrane permeability and aqueous solubility, two key determinants of pharmacokinetic behavior [3].

Lipophilicity Profile
Data to verify
XLogP3-AA 1.8 (target) vs 2.1 (non-fluorinated analog); Δ = −0.3
Lower lipophilicity may impact membrane permeability and solubility context
Computational estimate; experimental ADME validation recommended
Medicinal Chemistry ADME Physicochemical Properties

Fluorination's Effect on Sulfonamide pKa and Binding Affinity

Class-level evidence from studies on related fluorinated benzenesulfonamides demonstrates that the introduction of fluorine atoms can significantly lower the pKa of the sulfonamide group and increase binding affinity for biological targets such as carbonic anhydrases [1]. For instance, the compound 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamide exhibited a KI of 10 nM against carbonic anhydrase XII, whereas its non-fluorinated analog was substantially less potent (KI > 10,000 nM) [2]. This effect is attributed to the strong electron-withdrawing nature of fluorine, which increases the acidity of the sulfonamide proton, facilitating its deprotonation and coordination to the zinc ion in the enzyme's active site [3]. While direct data for the target compound are absent, this well-established class trend provides a strong scientific rationale for its potential differentiated activity compared to non-fluorinated analogs.

Fluorination Impact on KI
Class-level
Reported >1000-fold KI difference with fluorinated vs non-fluorinated benzenesulfonamide (10 nM vs >10,000 nM)
Indicates potential for enhanced target affinity through fluorine substitution
Based on CA XII stopped-flow assay; target compound direct data unavailable
Medicinal Chemistry Fluorine Chemistry Structure-Activity Relationship

Synthetic Utility in Regioselective Radical Cyclizations

While direct data for the target compound is unavailable, studies on halogen-substituted sulfonamides demonstrate that the presence and position of halogen atoms can dramatically alter reaction outcomes. For example, vinylic halogen substitution in N-(4-halo-4-pentenyl)sulfonamides was shown to control radical cyclization regioselectivity, yielding piperidines in 73-98% yield via a 6-endo pathway, whereas non-halogenated analogs led to competing ionic processes and lower yields [1]. This suggests that the unique 2,4-dichloro-6-fluoro substitution pattern on the target compound may offer a distinct reactivity profile in radical-based transformations, potentially enabling more selective and efficient synthetic routes.

Synthetic Regioselectivity
Class-level
Halogenated sulfonamide substrates enabled 73–98% piperidine yield via 6-endo radical cyclization vs lower yields without halogen
Suggests distinct reactivity benefit in radical-based synthetic routes
Comparative yield data from vinylic halogen substitution studies; target compound not tested
Organic Synthesis Radical Chemistry Regioselectivity

Recommended Application Scenarios for 2,4-Dichloro-6-fluorobenzenesulfonamide in R&D and Procurement


Lead Optimization in Medicinal Chemistry for Carbonic Anhydrase Inhibitors

Based on class-level evidence, the 2,4-dichloro-6-fluoro substitution pattern presents a compelling starting point for the development of novel carbonic anhydrase inhibitors (CAIs). The fluorinated core is expected to enhance target affinity and modulate selectivity among CA isoforms, as demonstrated by the >1000-fold potency increase seen with other fluorinated benzenesulfonamides [1]. This compound is particularly well-suited for medicinal chemistry campaigns aiming to develop selective inhibitors of tumor-associated isoforms CA IX and XII, where the unique halogen pattern can be leveraged to improve both potency and pharmacokinetic properties [2].

Synthesis of Fluorinated Building Blocks for Agrochemical Discovery

The presence of fluorine and chlorine in the target compound makes it an ideal intermediate for the synthesis of fluorinated agrochemicals, where the introduction of fluorine is a common strategy to enhance metabolic stability, bioavailability, and efficacy [3]. The unique substitution pattern provides a distinct handle for further derivatization, enabling access to a diverse array of sulfonamide-containing herbicides, fungicides, or insecticides that may not be easily accessible from non-fluorinated or differently halogenated analogs.

Development of Novel Synthetic Methodologies Involving Halogenated Sulfonamides

The compound's specific halogen arrangement makes it a valuable substrate for academic and industrial research focused on developing new synthetic methodologies. Its distinct reactivity profile, as inferred from studies on halogenated sulfonamides, suggests it could be an excellent probe for investigating regioselective radical cyclizations, transition metal-catalyzed cross-coupling reactions, or nucleophilic aromatic substitution processes [4]. Process chemists can utilize it to explore more efficient, higher-yielding routes to complex molecules, leveraging the predictable reactivity of its chlorine and fluorine atoms.

Use as a Reference Standard in Analytical Chemistry and Quality Control

With a high purity specification (≥95%) and a well-defined structure (CAS 1806349-64-3, molecular weight 244.07 g/mol) , this compound serves as a reliable reference standard for analytical method development, validation, and quality control in both pharmaceutical and agrochemical manufacturing. Its unique retention time and mass spectrometric fragmentation pattern, influenced by the halogen substitution, make it an ideal marker for monitoring reactions, identifying impurities, and ensuring batch-to-batch consistency of more complex final products.

Application
Selection Property
Validation Focus
Carbonic anhydrase inhibitor lead optimization
Fluorinated benzenesulfonamide core for affinity modulation
CA isoform selectivity and potency profiling
Fluorinated agrochemical intermediate synthesis
Halogen substitution pattern for metabolic stability
Bioefficacy and environmental fate studies
Novel synthetic methodology development
Distinct reactivity of chlorine/fluorine handles
Reaction condition optimization and yield assessment
Analytical reference standard for quality control
Defined structure and high purity specification
Method development and batch consistency monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dichloro-6-fluorobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.